molecular formula C6H3Br2ClFN B062999 2,6-Dibromo-3-chloro-4-fluoroaniline CAS No. 175135-09-8

2,6-Dibromo-3-chloro-4-fluoroaniline

Cat. No.: B062999
CAS No.: 175135-09-8
M. Wt: 303.35 g/mol
InChI Key: PRZBEZGEEPNKRO-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-chloro-4-fluoroaniline is an organic compound with the molecular formula HC6Br2ClFNH2. It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-3-chloro-4-fluoroaniline, also known as 3-Chloro-2,6-Dibromo-4-fluoroaniline, is the prostaglandin D2 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammation.

Mode of Action

The compound interacts with the prostaglandin D2 receptor, potentially inhibiting its activity

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway , which is involved in the production of lipid compounds within cells. These compounds play key roles in inflammatory responses . By interacting with the prostaglandin D2 receptor, the compound can influence these responses.

Result of Action

The molecular and cellular effects of this compound’s action are related to its potential to inhibit the prostaglandin D2 receptor . This could result in a reduction of allergic reactions and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-chloro-4-fluoroaniline using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-chloro-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other halogenated derivatives .

Scientific Research Applications

2,6-Dibromo-3-chloro-4-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluoroaniline
  • 3-Chloro-2,6-dibromoaniline
  • 4-Chloro-2,6-dibromoaniline

Uniqueness

2,6-Dibromo-3-chloro-4-fluoroaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2,6-dibromo-3-chloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBEZGEEPNKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371391
Record name 2,6-Dibromo-3-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-09-8
Record name 2,6-Dibromo-3-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-Dibromo-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2,6-Dibromo-3-chloro-4-fluoroaniline?

A1: this compound is an aniline derivative with the following substituents: two bromine atoms at the 2 and 6 positions, a chlorine atom at the 3 position, and a fluorine atom at the 4 position. Its molecular structure has been determined using X-ray crystallography. [] You can find the detailed crystallographic data in the research paper titled "Crystal and molecular structure of this compound". []

  • Reference: [] A. D. Gutman, Crystal and molecular structure of this compound, Zh. Strukt. Khim 1984, 25, 172-174. (https://www.semanticscholar.org/paper/1a48ccea4e837ea89d374982a519c810f7b23637)

Q2: Have any computational studies been conducted on this compound?

A2: Yes, quantum chemical calculations have been employed to investigate the spectroscopic properties and nonlinear optical activity of this compound. [, ] These studies provide insights into the electronic structure and potential applications of this compound.

  • References: [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. (https://www.semanticscholar.org/paper/23dfeff72ed4eb600c74623934a3a8a09d7033a2) [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. (https://www.semanticscholar.org/paper/4fa374016bcb18dab8c10b662cb17876d96cfdf2)

Q3: What are the potential applications of this compound based on its computational studies?

A3: While the available research primarily focuses on structural characterization and theoretical calculations, the computational studies suggest that this compound might possess interesting nonlinear optical properties. [, ] Further research is needed to explore these properties and assess its potential for applications in areas like optoelectronics or photonics.

  • References: [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. (https://www.semanticscholar.org/paper/23dfeff72ed4eb600c74623934a3a8a09d7033a2) [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. (https://www.semanticscholar.org/paper/4fa374016bcb18dab8c10b662cb17876d96cfdf2)

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